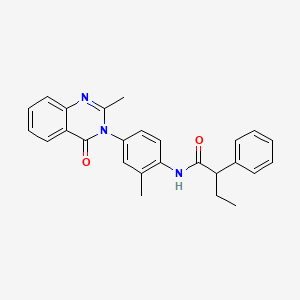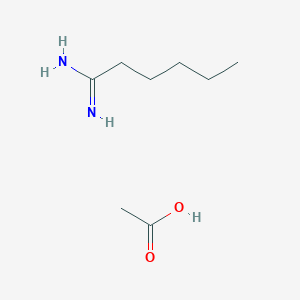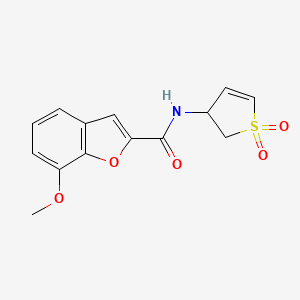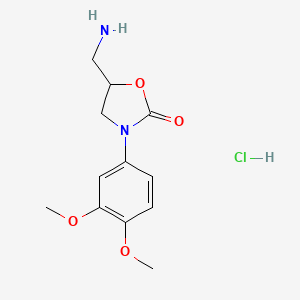
(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C28H24ClNO4 and its molecular weight is 473.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microwave Assisted Synthesis and Antimicrobial Activity
This compound has been synthesized using microwave-assisted synthesis, demonstrating its potential in antimicrobial activities. Specifically, it exhibits effectiveness against various Gram-negative and Gram-positive organisms, as well as fungal organisms like Escherichia coli, Bacillus subtilis, Salmonella typhi, Staphylococcus aureus, Aspergillus flavus, Aspergillus fumigatus, and Candida utilius (Sarveswari & Vijayakumar, 2016).
Characterization and Electronic Structure Analysis
The compound has been characterized using various spectroscopic methods, including FTIR, NMR, and X-ray diffraction. Its electronic structure, chemical reactivity, and optical properties have been investigated using density functional theory (DFT) calculations. The study provides insights into the correlation between molecular structures and properties, contributing to material science research (Sarveswari et al., 2015).
Photophysical Properties
Research into the photophysical properties of novel chloroquinoline-based chalcones, including the compound , revealed interesting absorbance and fluorescence characteristics. These findings have implications in the field of photophysics and could be relevant for developing new optical materials (Singh, Sindhu, & Khurana, 2015).
Crystal Packing and Conformational Behavior
Studies on the crystal packing and conformational behavior of similar quinoline derivatives have been conducted. This research is significant in understanding the weak intermolecular interactions that influence the packing of molecules in crystal structures, which is crucial in drug design and development (Sarveswari et al., 2012).
Antitumor Activity and Molecular Docking
A related study explored the antitumor activity of quinazolinone analogues, providing insights into their potential as broad-spectrum antitumor agents. Molecular docking methodologies were used to understand their mode of action, particularly in targeting cancer cell lines (Al-Suwaidan et al., 2016).
Spectroscopic and Quantum Chemical Studies
Quantum chemical studies and spectroscopic characterizations of similar quinoline derivatives have been conducted. These studies provide a deeper understanding of their molecular geometry, electronic structure, and thermodynamic properties, which are vital for applications in material science and pharmacology (Fatma et al., 2017).
Propiedades
IUPAC Name |
(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClNO4/c1-17-26(23(31)13-10-18-14-24(32-2)28(34-4)25(15-18)33-3)27(19-8-6-5-7-9-19)21-16-20(29)11-12-22(21)30-17/h5-16H,1-4H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMUFMPTVSQWEZ-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2786571.png)
![5-methyl-3-phenyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2786572.png)





![2-[4-(2-Chloroacetyl)morpholin-3-yl]cyclohexan-1-one](/img/structure/B2786580.png)
![3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2786581.png)
![methyl 5-methyl-2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2786582.png)

![5-methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B2786585.png)
![ethyl [1-ethyl-7-(4-methoxyphenyl)-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]acetate](/img/structure/B2786587.png)
![1-ethyl-N-(5-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2786589.png)